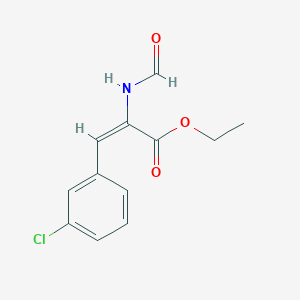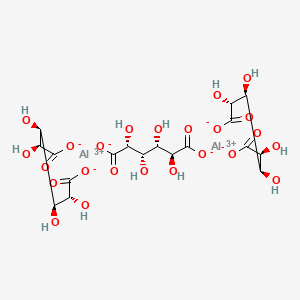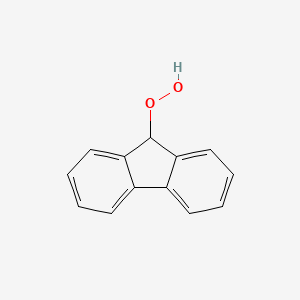
Hydroperoxide, 9H-fluoren-9-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroperoxide, 9H-fluoren-9-yl-, typically involves the oxidation of 9H-fluorene. One common method is the aerobic oxidation of 9H-fluorene in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions . This method yields high purity and high yield of the desired product.
Industrial Production Methods
Industrial production methods for hydroperoxide, 9H-fluoren-9-yl-, are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 9H-fluoren-9-yl-, undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form fluorenone derivatives.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol, 9H-fluoren-9-ol.
Substitution: The hydroperoxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: 9H-fluoren-9-ol.
Substitution: Various substituted fluorenes, depending on the nucleophile used.
Scientific Research Applications
Hydroperoxide, 9H-fluoren-9-yl-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of fluorenone derivatives.
Biology: It can be used as a probe to study oxidative stress and its effects on biological systems.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of hydroperoxide, 9H-fluoren-9-yl-, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ol: The alcohol derivative of fluorene, which is formed by the reduction of hydroperoxide, 9H-fluoren-9-yl-.
Fluorenone: The ketone derivative of fluorene, which is formed by the oxidation of hydroperoxide, 9H-fluoren-9-yl-.
Uniqueness
Hydroperoxide, 9H-fluoren-9-yl-, is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity compared to its alcohol and ketone derivatives. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Properties
CAS No. |
7517-72-8 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
9-hydroperoxy-9H-fluorene |
InChI |
InChI=1S/C13H10O2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H |
InChI Key |
BTHAEPAUPDJDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)


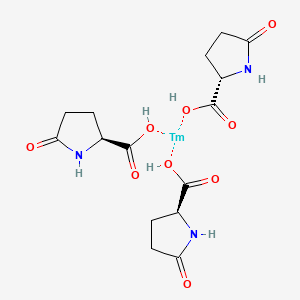

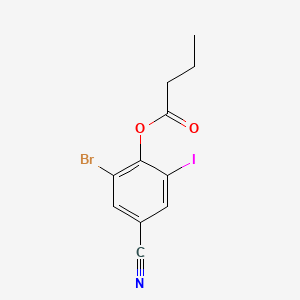

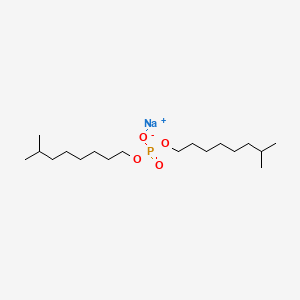
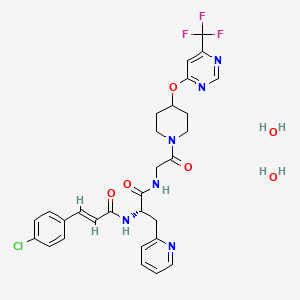
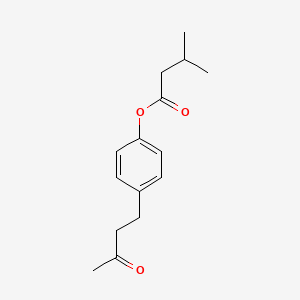
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
